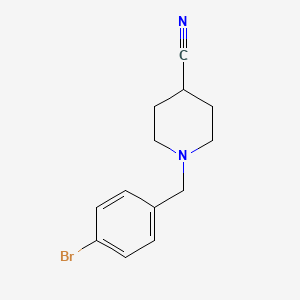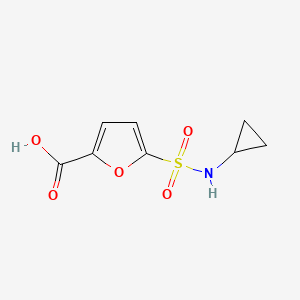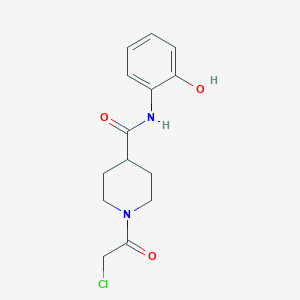![molecular formula C12H9NO4S B1519252 2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1097005-91-8](/img/structure/B1519252.png)
2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid, also known as 2-BTA, is a synthetic organic compound with a broad range of applications in scientific research. It is an important reagent in organic synthesis and has been used in the synthesis of various compounds, including drugs and pharmaceuticals. 2-BTA is also used to study the mechanism of action of various biochemical and physiological processes, and has been used in the study of cell signaling pathways, enzyme activity, and gene expression.
Scientific Research Applications
Synthesis and Chemical Characterization
The compound 2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid, while not directly mentioned, is closely related to various synthesized compounds with potential applications in fluorescence, antimicrobial, and antitubercular activities, demonstrating the versatility of thiazole derivatives in chemical synthesis and application. For instance, research on the synthesis of fluorescent compounds for selective determination of Co2+ ions indicates the potential of similar compounds for use in environmental sensing and detection (Li Rui-j, 2013).
Biological Activities and Medicinal Chemistry
The exploration of thiazole derivatives has shown a wide range of biological activities, from antimicrobial to anticancer properties. For example, derivatives of 2-(1,2,4-triazoles-3-iltio)acetic acids have been found to exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities (V. A. Salionov, 2015). Moreover, heterocyclic fused thiazole-2-acetic acid derivatives prepared for their chemistry and biological properties have shown antidepressant and antitubercular activities, as well as antimetastatic activity against Lewis lung tumor in mice (S. Bell & P. H. Wei, 1976).
Antimicrobial and Anticancer Applications
The development of new antimicrobial and anticancer agents is a critical area of research in medicinal chemistry. Compounds based on thiazole derivatives, such as 2-mercaptobenzothiazole and 1,2,3-triazole conjugates, have shown notable antitubercular activities, targeting specific bacterial enzymes and offering a basis for novel therapeutic strategies (Fauzia Mir et al., 2014). Similarly, acetamide derivatives synthesized from 2-chloro-N-(benzothiazole-2-yl)acetamides have been evaluated for their analgesic activities, revealing significant potential for pain management (Z. Kaplancıklı et al., 2012).
Environmental and Green Chemistry
The compound and its related derivatives also play a role in the advancement of environmentally benign synthesis processes. For instance, the development of a highly efficient, TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent exemplifies the push towards greener chemical syntheses, showcasing the potential environmental applications of similar compounds (Xiao‐Qiang Li & Chi Zhang, 2009).
Mechanism of Action
Target of Action
The primary target of 2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid is the Cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of important prostaglandins, which play significant roles in various biological responses .
Mode of Action
This compound acts as a competitive inhibitor of the COX enzymes . It binds to the active site of these enzymes, preventing the normal substrate, arachidonic acid, from accessing the site. This inhibits the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the prostaglandin biosynthesis pathway . This results in a decrease in the production of prostaglandins, thromboxanes, and prostacyclins, which are involved in inflammation, pain, and fever processes .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins and other related compounds . This can result in reduced inflammation, pain, and fever, making this compound potentially useful as an analgesic or anti-inflammatory agent .
properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-11(15)4-8-5-18-12(13-8)7-1-2-9-10(3-7)17-6-16-9/h1-3,5H,4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUQPTVVOCTKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1519176.png)



![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)

![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)

![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)